molecular formula C15H17NO3 B2884275 2-Cyclopropylethyl 4-(prop-2-enamido)benzoate CAS No. 2361782-00-3

2-Cyclopropylethyl 4-(prop-2-enamido)benzoate

Cat. No.: B2884275
CAS No.: 2361782-00-3
M. Wt: 259.305
InChI Key: XOLDPHYQLZZIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylethyl 4-(prop-2-enamido)benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a benzoate moiety through a prop-2-enoylamino linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylethyl 4-(prop-2-enamido)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(prop-2-enoylamino)benzoic acid with 2-cyclopropylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired ester is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylethyl 4-(prop-2-enamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

2-Cyclopropylethyl 4-(prop-2-enamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylethyl 4-(prop-2-enamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.

Properties

IUPAC Name

2-cyclopropylethyl 4-(prop-2-enoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-14(17)16-13-7-5-12(6-8-13)15(18)19-10-9-11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLDPHYQLZZIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)OCCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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